
2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid
Overview
Description
2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid is a 1,4-dihydropyridine (DHP) derivative notable for its role as a precursor or active metabolite in calcium channel blockers such as nicardipine (YC-93) and nimodipine. These drugs exhibit potent cerebral and coronary vasodilation due to their selective inhibition of L-type calcium channels . The 3-nitrophenyl substituent at the 4-position is critical for enhancing electron-withdrawing effects, improving binding affinity to calcium channels, and optimizing pharmacokinetic properties like membrane permeability and duration of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid typically involves the Hantzsch reaction, which is a multi-component reaction. This reaction combines an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a calcium channel blocker in the treatment of cardiovascular diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The compound exerts its effects primarily by blocking calcium channels. This action inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, which are crucial in the contraction of cardiac and smooth muscle .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological Activity
Key Compounds Analyzed :
2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester (Compound 1, ) Substituent: Phenyl group at the 4-position. Activity: Demonstrates moderate antioxidant properties but lower vasodilatory potency compared to the 3-nitrophenyl analog due to reduced electron-withdrawing effects . Yield: Synthesized with a 72% yield using NiFe₂O₄ nanocatalysts, highlighting efficient catalytic methods for DHP synthesis .
2,6-Dimethyl-4-(3-pyridyl)-1,4-dihydropyridine-3,5-dicarboxylate () Substituent: 3-Pyridyl group at the 4-position.
Diethyl-2,6-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridin-3,5-dicarboxylate () Substituent: 3,4,5-Trimethoxyphenyl group.
2,6-Dimethyl-4-(2,3-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid ester ()
- Substituent : 2,3-Dichlorophenyl group.
- Activity : Hypotensive effects reported, but lower selectivity for cerebral vasculature compared to 3-nitrophenyl derivatives .
Critical Insights :
- The 3-nitrophenyl group confers superior vasodilatory potency and selectivity for cerebral/coronary vessels. Nicardipine (YC-93), derived from the target compound, exhibits 100–300× higher potency than papaverine and prolonged duration due to optimized ester side chains (e.g., 3-[2-(N-benzyl-N-methylamino)]-ethyl ester) .
- Phenyl or hydroxyphenyl analogs (Compounds 1–3, ) show reduced calcium channel affinity, emphasizing the nitro group’s role in electronic modulation .
Notable Observations :
- NiFe₂O₄ nanocatalysts improve yields (e.g., 72% for Compound 1) compared to traditional acid-catalyzed methods (~30% for nicardipine precursors) .
- Solid-phase synthesis () and immobilized enamino components enable scalable production of nimodipine analogs .
Physicochemical and Pharmacokinetic Properties
Key Findings :
Biological Activity
2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid is a member of the dihydropyridine class of compounds, which are known for their significant biological activities, particularly as calcium channel antagonists. This compound is structurally related to well-known antihypertensive agents like Nicardipine and Nitrendipine. Its biological activity is primarily attributed to its ability to modulate calcium ion influx in cardiac and vascular smooth muscle cells.
- Molecular Formula : C15H14N2O6
- Molecular Weight : 302.28 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily linked to its role as a calcium channel blocker . It inhibits the influx of calcium ions through voltage-gated calcium channels in cardiac and smooth muscle tissues. This action leads to:
- Vasodilation : Reduces peripheral vascular resistance.
- Decreased Cardiac Workload : Lowers myocardial oxygen demand.
- Antihypertensive Effects : Effective in managing high blood pressure.
Biological Activity Overview
The compound exhibits a range of biological activities:
Activity Type | Description |
---|---|
Antihypertensive | Lowers blood pressure by relaxing blood vessels. |
Cardiotonic | Improves cardiac output without increasing heart rate. |
Vasorelaxant | Induces relaxation of vascular smooth muscle. |
Antitumor | Exhibits potential anti-cancer properties in certain studies. |
Antibacterial | Shows effectiveness against various bacterial strains. |
Case Studies and Research Findings
-
Antihypertensive Activity
A study conducted on the antihypertensive effects of dihydropyridines demonstrated that compounds similar to 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine effectively reduced systolic and diastolic blood pressure in hypertensive animal models. The mechanism was attributed to the blockade of calcium channels leading to vasodilation . -
Cardiotonic Properties
Research has shown that dihydropyridines can enhance cardiac contractility without significantly increasing heart rate. In isolated heart preparations, 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine derivatives were found to increase the force of contraction in a dose-dependent manner . -
Antitumor Activity
Preliminary studies indicated that certain derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction through calcium-mediated pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the dihydropyridine ring and substituents significantly influence biological activity:
Substituent Position | Modification | Effect on Activity |
---|---|---|
2 | Methyl group | Enhances lipophilicity and potency |
4 | Nitro group | Increases selectivity for calcium channels |
3 and 5 | Carboxylic acid | Essential for maintaining biological activity |
Q & A
Q. Basic: What synthetic methodologies are most effective for preparing 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid?
Answer:
The Hantzsch reaction is the primary method for synthesizing 1,4-dihydropyridine (DHP) derivatives. For this compound:
- Precursors : React 3-nitrobenzaldehyde with β-keto esters (e.g., methyl acetoacetate) and ammonium acetate.
- Solvent Optimization : Aqueous conditions (water) under reflux (80°C, 24 hours) yield 65–75% purity, reducing environmental impact compared to organic solvents .
- Characterization : Confirm via -NMR (e.g., singlet for NH proton at δ 8.2–8.5 ppm) and single-crystal X-ray diffraction (flattened boat conformation of the DHP ring) .
Q. Basic: How is the structural integrity of this compound validated in crystallographic studies?
Answer:
Single-crystal X-ray diffraction is critical:
- Bond Angles : The DHP ring exhibits a dihedral angle of 12.5° ± 2.3° between the phenyl and pyridine planes due to steric and electronic effects of the 3-nitrophenyl group .
- Hydrogen Bonding : The nitro group forms intramolecular H-bonds with carboxyl oxygens (O···H–N distances: 2.12–2.25 Å), stabilizing the crystal lattice .
- Data Sources : Crystallographic Information Files (CIFs) and refinement parameters (e.g., R-factors < 0.05) are typically deposited in repositories like the IUCr database .
Q. Basic: What precautions are necessary for handling nitro-containing DHPs during synthesis?
Answer:
- Nitro Group Hazards : Nitroaryl derivatives are potential irritants and mutagenic. Use fume hoods, nitrile gloves, and avoid skin contact .
- Storage : Store at –20°C in amber vials to prevent photodegradation .
- First Aid : For inhalation, administer oxygen therapy; for skin exposure, wash with 10% ethanol solution .
Q. Basic: How can solubility challenges be addressed for in vitro bioactivity assays?
Answer:
- Solvent Systems : Use DMSO (≤1% v/v) for initial solubilization, followed by dilution in PBS (pH 7.4) .
- Surfactants : Polysorbate-80 (0.1% w/v) improves aqueous dispersion without altering bioactivity .
- Validation : Confirm solubility via dynamic light scattering (DLS) to ensure particle size < 200 nm .
Q. Advanced: What substituent effects dominate the compound’s calcium channel blockade activity?
Answer:
- Electron-Withdrawing Groups : The 3-nitrophenyl group enhances binding to L-type calcium channels by increasing dipole interactions with hydrophobic pockets (e.g., logP ~2.8) .
- Comparative Studies : Replace the nitro group with methoxy or methyl to observe ~50% reduction in vasorelaxation potency (IC shifts from 12 nM to 28 nM) .
- Computational Modeling : Density Functional Theory (DFT) predicts nitro group participation in charge-transfer complexes with receptor aspartate residues .
Q. Advanced: How do solvent polarity and reaction time influence Hantzsch synthesis efficiency?
Answer:
- Solvent Polarity : Ethanol (dielectric constant ~24.3) yields 82% purity in 18 hours vs. water (80% yield in 24 hours) due to improved precursor miscibility .
- Kinetic Analysis : Pseudo-first-order rate constants () increase from 0.08 h (water) to 0.12 h (ethanol) at 80°C .
- Byproduct Mitigation : Prolonged heating (>24 hours) in water promotes hydrolysis of ester groups, reducing yield by 15–20% .
Q. Advanced: How can crystallographic data resolve contradictions in NMR-based conformational analysis?
Answer:
- Dynamic vs. Static Disorder : NMR may average signals for tautomers, while X-ray data identifies dominant conformers (e.g., 85% occupancy for the nitro group in equatorial positions) .
- Torsional Angles : -CPMAS NMR correlates with X-ray torsional angles (±5° deviation), validating solid-state vs. solution-phase conformations .
- Case Study : For a related DHP, NMR suggested free rotation of the phenyl group, but X-ray revealed restricted rotation (energy barrier: 8.2 kcal/mol) due to H-bonding .
Q. Advanced: What strategies improve regioselectivity in nitrophenyl-DHP derivatives?
Answer:
- Catalytic Control : Use Sc(OTf) (10 mol%) to direct nitro group para substitution (95% regioselectivity) via Lewis acid coordination .
- Steric Effects : Bulky esters (e.g., isopropyl) at C3/C5 positions reduce ortho-nitrophenyl byproducts from 20% to <5% .
- Microwave-Assisted Synthesis : Reduces reaction time to 30 minutes while maintaining regioselectivity (>90%), though not explicitly documented in current evidence .
Properties
IUPAC Name |
2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6/c1-7-11(14(18)19)13(12(15(20)21)8(2)16-7)9-4-3-5-10(6-9)17(22)23/h3-6,13,16H,1-2H3,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDPJNSHSWMCPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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